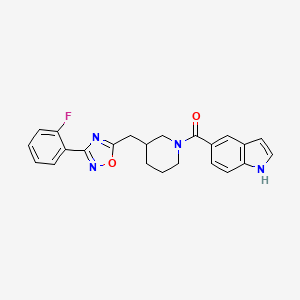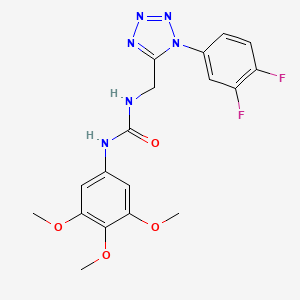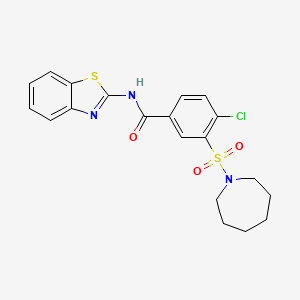![molecular formula C26H25N7O5S B2611344 1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847190-32-3](/img/no-structure.png)
1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H25N7O5S and its molecular weight is 547.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies
Research has focused on developing novel synthetic methodologies for pyrimido[4,5-d]pyrimidin-2,4-dione derivatives. For instance, Hamama et al. (2012) described the facile construction of substituted pyrimido[4,5-d]pyrimidones through the transformation of enaminouracil. This method allows for the synthesis of pyrimido[4,5-d]pyrimidin-2,4-diones with various substitutions, providing a foundation for further chemical modifications and applications in drug development Hamama, Ismail, Al-Saman, & Zoorob, 2012.
Antiviral and Antimicrobial Applications
El-Etrawy and Abdel-Rahman (2010) synthesized 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives and tested their antiviral activities against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1), suggesting potential applications in antiviral drug development El-Etrawy & Abdel-Rahman, 2010.
Anticonvulsant Activity
Kamiński, Rzepka, and Obniska (2011) explored the anticonvulsant activity of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Their research found that these compounds were effective in various seizure models, indicating their potential as anticonvulsant agents Kamiński, Rzepka, & Obniska, 2011.
Anticancer Activity
A study on the synthesis of 5-substituted 2-methylbenzimidazoles, including derivatives related to the core structure of interest, showed potential anticancer activity. This research highlights the application of such compounds in cancer treatment El-Naem, El‐Nzhawy, El-Diwani, & Abdel Hamid, 2003.
Anti-Inflammatory and Enzyme Inhibition
Rahmouni et al. (2016) synthesized novel pyrazolopyrimidine derivatives and evaluated them as anti-5-lipoxygenase agents, demonstrating their potential in treating inflammation-related disorders Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-nitrobenzaldehyde with 2-thiouracil, followed by the reaction of the resulting intermediate with 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl bromide. The final step involves the cyclization of the resulting intermediate with acetic anhydride and catalytic amounts of sulfuric acid.", "Starting Materials": [ "4-nitrobenzaldehyde", "2-thiouracil", "2-oxo-2-(4-phenylpiperazin-1-yl)ethyl bromide", "acetic anhydride", "sulfuric acid" ], "Reaction": [ "Step 1: Condensation of 4-nitrobenzaldehyde with 2-thiouracil in ethanol to form 4-nitrophenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde", "Step 2: Reaction of 4-nitrophenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde with 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl bromide in DMF to form 1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione intermediate", "Step 3: Cyclization of the intermediate with acetic anhydride and catalytic amounts of sulfuric acid in acetic acid to form the final product" ] } | |
Número CAS |
847190-32-3 |
Fórmula molecular |
C26H25N7O5S |
Peso molecular |
547.59 |
Nombre IUPAC |
1,3-dimethyl-7-(4-nitrophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H25N7O5S/c1-29-23-21(25(35)30(2)26(29)36)24(28-22(27-23)17-8-10-19(11-9-17)33(37)38)39-16-20(34)32-14-12-31(13-15-32)18-6-4-3-5-7-18/h3-11H,12-16H2,1-2H3 |
Clave InChI |
CKMFIPIRJQTJEA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)N4CCN(CC4)C5=CC=CC=C5)C(=O)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



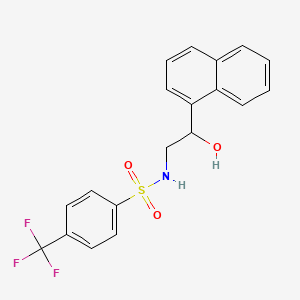




![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2611268.png)
![1-(3-chloro-4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2611271.png)
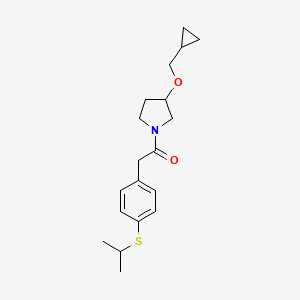

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2611277.png)
